(2R,3S)-1-tert-butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid
Description
(2R,3S)-1-tert-Butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid (CAS: 123724-32-3) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a phenyl substituent at the 3-position, and a carboxylic acid moiety at the 2-position. Its molecular formula is C₁₆H₂₁NO₄, with a molecular weight of 291.34 g/mol. The compound is typically stored under dry conditions at 2–8°C to ensure stability .
The stereochemistry (2R,3S) is critical for applications in asymmetric synthesis and drug development, where enantiomeric purity dictates biological activity.
Properties
IUPAC Name |
(2R,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-9-12(13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVFMMJOXRYVKX-QWHCGFSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1-tert-butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine, phenylacetic acid, and tert-butyl chloroformate.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often involving the condensation of phenylacetic acid with an amine derivative.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Stereoselective Synthesis: The stereochemistry is controlled through the use of chiral catalysts or auxiliaries, ensuring the desired (2R,3S) configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-1-tert-butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can be used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Medicinal Chemistry
(2R,3S)-1-tert-butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid serves as a valuable intermediate in the synthesis of bioactive compounds. Its structure allows for the development of various pharmaceuticals targeting neurological disorders and other conditions.
Asymmetric Synthesis
The compound is frequently utilized in asymmetric synthesis due to its chiral nature. It can serve as a chiral auxiliary or ligand in catalytic reactions, facilitating the formation of enantiomerically pure products.
Drug Development
Recent studies have explored its role in drug development, particularly in creating compounds that exhibit anti-inflammatory and analgesic properties. The phenyl group enhances the lipophilicity and bioavailability of potential drug candidates.
Case Studies
Mechanism of Action
The mechanism of action of (2R,3S)-1-tert-butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, influencing various biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, altering their activity and function.
Comparison with Similar Compounds
Positional Isomer: (2S,4S)-1-tert-Butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic Acid
Key Differences :
- Substituent Position : The phenyl group is located at the 4-position instead of the 3-position .
- Stereochemistry : Configuration is (2S,4S) compared to (2R,3S).
- Conformational Impact : The 4-phenyl substituent may alter pyrrolidine ring puckering, affecting hydrogen-bonding capacity and solubility.
Implications : Positional isomerism can modulate binding affinity in enzyme inhibitors or receptor ligands due to steric and electronic variations.
Methoxy-Substituted Analog: (2R,3S)-1-Boc-3-methoxy-pyrrolidine-2-carboxylic Acid
Key Differences :
- Substituent Type : Methoxy (-OCH₃) replaces phenyl, reducing steric bulk and introducing electron-donating effects .
- Molecular Weight : Lower (245.27 g/mol vs. 291.34 g/mol) due to the absence of a phenyl ring.
- Predicted Properties :
- Boiling Point: 362.0 ± 42.0 °C (predicted)
- pKa: 3.61 ± 0.40 (predicted)
Fluoro-Substituted Analog: (2R,3R)-1-Boc-3-fluoro-pyrrolidine-2-carboxylic Acid
Key Differences :
- Substituent : Fluorine atom replaces phenyl, introducing electronegativity and small atomic radius .
- Stereochemistry : Configuration is (2R,3R) vs. (2R,3S).
- Physical Properties :
- Density: 1.24 ± 0.1 g/cm³
- pKa: 3.29 ± 0.40 (predicted)
| Property | (2R,3S)-3-phenyl Derivative | (2R,3R)-3-fluoro Derivative |
|---|---|---|
| Molecular Formula | C₁₆H₂₁NO₄ | C₁₀H₁₆FNO₄ |
| Halogen Presence | No | Fluorine |
| Stereochemical Impact | (2R,3S) | (2R,3R) |
Implications : Fluorine’s electronegativity may enhance metabolic stability and bioavailability in drug candidates.
Racemic Mixture: (±)-(2R,3S/2S,3R)-1-Boc-3-phenyl-pyrrolidine-2-carboxylic Acid
Key Differences :
- Enantiomeric Composition : Racemic mixture contains equal parts (2R,3S) and (2S,3R) enantiomers .
- Applications : Less desirable in asymmetric synthesis due to reduced enantiomeric excess.
| Property | (2R,3S)-Enantiomer | Racemic Mixture |
|---|---|---|
| Purity | Enantiomerically pure | 50:50 mixture |
| Use Cases | Chiral building blocks | General chemical synthesis |
Implications : Enantiopure compounds are critical for pharmaceutical efficacy, as racemic mixtures may exhibit off-target effects.
Biological Activity
(2R,3S)-1-tert-butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid, with the CAS number 123724-32-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H21NO4
- Molecular Weight : 291.34 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a phenyl group and a tert-butoxycarbonyl group, which influences its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly its potential as an anti-cancer agent and its effects on enzyme inhibition.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cancer cell proliferation. The mechanism likely involves interactions with active sites of target enzymes, leading to altered catalytic activity.
- Cellular Effects : The compound has shown promise in modulating pathways related to apoptosis and cell cycle regulation, potentially enhancing the efficacy of existing chemotherapeutic agents.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of various pyrrolidine derivatives, including this compound. The findings indicated:
- In vitro Testing : The compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.
- Mechanism : It was suggested that the compound induces apoptosis through the activation of caspase pathways.
Study 2: Enzyme Interaction
Research conducted by a team at a leading pharmaceutical university focused on the binding affinity of this compound to specific enzymes:
- Results : The compound demonstrated significant inhibition of enzymes associated with metabolic pathways in cancer cells.
- Kinetics : Kinetic studies revealed that the compound acts as a competitive inhibitor with a Ki value indicating strong binding affinity.
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing (2R,3S)-1-tert-butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving palladium-catalyzed cross-coupling and Boc-protection strategies. For example, tert-butyl XPhos and palladium diacetate under inert atmosphere in tert-butyl alcohol at 40–100°C for 5.5 hours are effective for coupling steps. Subsequent hydrolysis with HCl at 93–96°C yields the carboxylic acid . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended.
Q. Which analytical techniques are most reliable for confirming stereochemical configuration post-synthesis?
- Methodological Answer : X-ray crystallography using SHELXL refinement is the gold standard for absolute stereochemical confirmation . Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) can resolve enantiomers, while H-NMR coupling constants (e.g., ) and NOESY correlations help infer spatial arrangements .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) due to oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory risks (H335). Work in a fume hood to avoid inhalation. Store in airtight containers at 2–8°C, away from oxidizers .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data caused by dynamic stereochemical behavior?
- Methodological Answer : Variable-temperature NMR (e.g., 298–373 K) can reveal coalescence points for interconverting stereoisomers. Computational modeling (DFT or MD simulations) predicts energy barriers for conformational changes. For chromatographic separation, optimize mobile phase pH or column temperature to resolve epimers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
